
Isopropylphosphonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of isopropylphosphonyl difluoride involves several methods, including:
Solid-State Reactions: These reactions typically involve the direct combination of solid reactants under high temperatures.
Solid-Liquid and Solid-Vapor Reactions: These methods involve the interaction of solid reactants with liquid or vapor-phase reactants.
Non-Conventional Methods: Techniques such as sol-gel, hydrothermal, displacement, and precipitation reactions are also employed.
Industrial production methods often utilize electrochemical fluorination processes, such as the Simons’ process, which involves the electrolysis of organic substrates in anhydrous hydrogen fluoride .
Análisis De Reacciones Químicas
Isopropylphosphonyl difluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrofluoric acid.
Oxidation and Reduction: Similar to other fluorinated compounds, it can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen fluoride, fluorinating agents like xenon difluoride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Isopropylphosphonyl difluoride has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of isopropylphosphonyl difluoride involves its high reactivity with water and other nucleophiles. Upon contact with water, it forms hydrofluoric acid, which is highly corrosive and toxic . This reactivity is similar to that of other chemical weapons precursors like sarin and soman, which disrupt biological processes by inhibiting acetylcholinesterase .
Comparación Con Compuestos Similares
Isopropylphosphonyl difluoride is similar to other fluorinated compounds such as:
Sarin: A highly toxic nerve agent that inhibits acetylcholinesterase.
Soman: Another nerve agent with similar inhibitory effects on acetylcholinesterase.
Difluoroalkanes: Compounds that undergo similar fluorination and substitution reactions.
What sets this compound apart is its specific reactivity profile and its use as a precursor in the synthesis of highly reactive and toxic compounds .
Propiedades
Número CAS |
677-42-9 |
|---|---|
Fórmula molecular |
C3H7F2PO C3H7F2OP |
Peso molecular |
128.06 g/mol |
Nombre IUPAC |
2-difluorophosphorylpropane |
InChI |
InChI=1S/C3H7F2OP/c1-3(2)7(4,5)6/h3H,1-2H3 |
Clave InChI |
NBWFYJGIJLTFBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=O)(F)F |
Descripción física |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
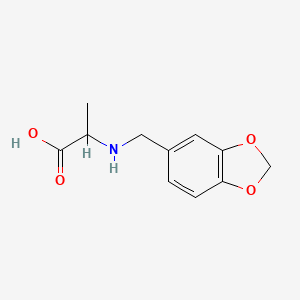
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)

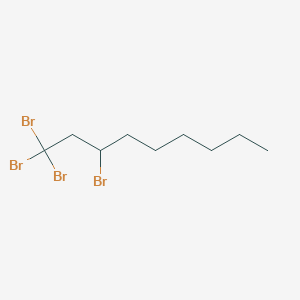



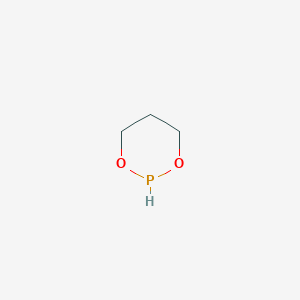
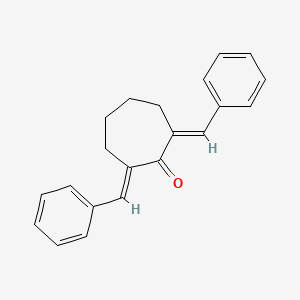
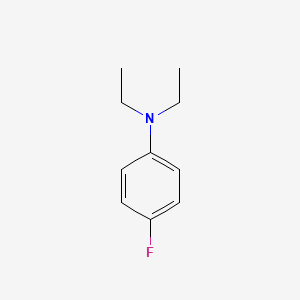
![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
